molecular formula C11H13FO2 B8276883 (RS)-2-fluoro-4-phenyl-butyric acid methyl ester

(RS)-2-fluoro-4-phenyl-butyric acid methyl ester

Cat. No. B8276883
M. Wt: 196.22 g/mol
InChI Key: XXGRTYJNKGQPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-fluoro-4-phenyl-butyric acid methyl ester is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-2-fluoro-4-phenyl-butyric acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-2-fluoro-4-phenyl-butyric acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(RS)-2-fluoro-4-phenyl-butyric acid methyl ester

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-fluoro-4-phenylbutanoate

InChI

InChI=1S/C11H13FO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

XXGRTYJNKGQPSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

nBuLi (13.8 ml, 22 mmol, 1.6 M in hexane) was added dropwise into a 0° C. solution of diisopropylamine (3.39 ml,24 mmol) in THF (34 ml). The reaction mixture was stirred at 0° C. for 15 minutes then cooled to −75 ° C. and treated slowly with a solution of methyl 4-phenylbutyrate (3.56 g, 20 mmol) in THF (10 ml). After 30 minutes stirring at −75° C., trimethylchlorosilane ( 5.06 ml, 40 mmol) was added dropwise and the reaction mixture was allowed to warm up to room temperature. After 30 minutes, reaction mixture was concentrated, the residue was taken up in CH2Cl2 (100 ml), the resulting precipitate was filtered, filtrate was cooled to 13° C. and subsequently treated slowly with a solution of N-fluorodibenzenesulfonimide (6.3 g, 20 mmol) in CH2Cl2 (50 ml). After 3 hours stirring at room temperature, the reaction mixture was washed with H2O (2 times). The aqueous phase was extracted with CH2Cl2, the combined organic phases were dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 99:1 then 98:2) to provide (RS)-2-fluoro-4-phenyl-butyric acid methyl ester (2.47 g, 63%) as a colorless oil, MS: m/e=196.1 (M+).
Name
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.06 mL
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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